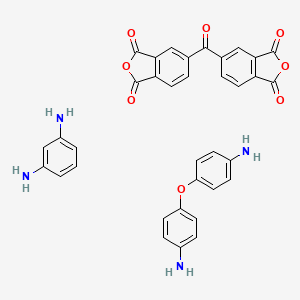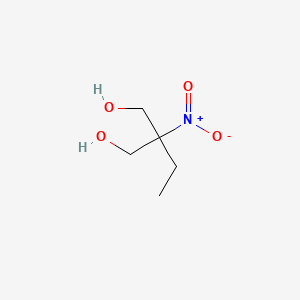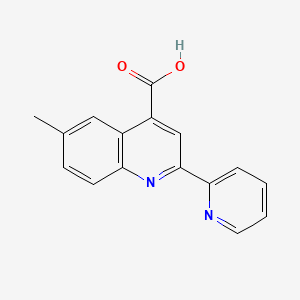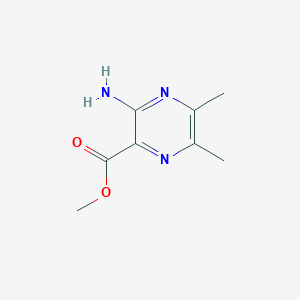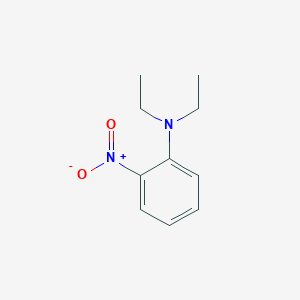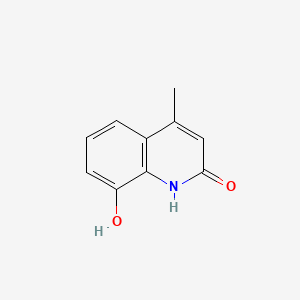
8-Hydroxy-4-methylquinolin-2(1H)-one
Descripción general
Descripción
8-Hydroxy-4-methylquinolin-2(1H)-one, commonly known as 8-hydroxyquinoline (8HQ), is an organic compound with a wide range of applications in the field of science and technology. It is a heterocyclic aromatic organic compound that is widely used as a chelating agent, an antimicrobial agent, and a fluorescent probe. In
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Research indicates that 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives exhibit notable antibacterial and antifungal activities. For instance, a study by Deshmukh et al. (2005) confirmed this through the synthesis and biological activity analysis of such compounds, emphasizing their potential in addressing microbial infections (Deshmukh, Dhongade-Desai, & Chavan, 2005).
Corrosion Inhibition
This compound has also been used in the synthesis of organic compounds that act as corrosion inhibitors. Faydy et al. (2019) demonstrated its effectiveness in protecting carbon steel in hydrochloric acid, highlighting its potential in industrial applications (Faydy et al., 2019).
Alzheimer’s Disease Treatment
A significant application is in the treatment of Alzheimer’s disease. Kenche et al. (2013) discussed how 8-Hydroxyquinolines, including 8-Hydroxy-4-methylquinolin-2(1H)-one derivatives, can form complexes with neurotransmitters and potentially promote neuroprotective effects, offering therapeutic prospects for neurodegenerative conditions (Kenche et al., 2013).
Antimicrobial Activities in Food Preservation
Another study highlighted its role in developing natural preservatives against foodborne bacteria, proposing its use as an eco-friendly agent in food quality maintenance. Kim et al. (2014) investigated the antimicrobial activities of 4-methylquinoline analogues, including 8-Hydroxy-4-methylquinolin-2(1H)-one, against various foodborne bacteria (Kim, Lee, Yang, & Lee, 2014).
Synthesis of Photoluminescent Materials
The compound has been utilized in the synthesis of photoluminescent materials. Liuqing (2013) researched the synthesis of 8-Hydroxy-2-methylquinoline gallium, a derivative of 8-Hydroxy-4-methylquinolin-2(1H)-one, demonstrating its application in creating materials with specific optical properties (Liuqing, 2013).
Metal Chelating Properties and Medicinal Applications
Finally, Prachayasittikul et al. (2013) reviewed the metal chelating properties of 8-Hydroxyquinoline and its derivatives, including their medicinal applications in neurodegenerative diseases, cancer, andother conditions. This highlights the broad spectrum of therapeutic applications of these compounds, ranging from antioxidant to antimicrobial activities (Prachayasittikul, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Propiedades
IUPAC Name |
8-hydroxy-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-9(13)11-10-7(6)3-2-4-8(10)12/h2-5,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJITIBCIXRYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184280 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-4-methylquinolin-2(1H)-one | |
CAS RN |
30198-02-8 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030198028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



